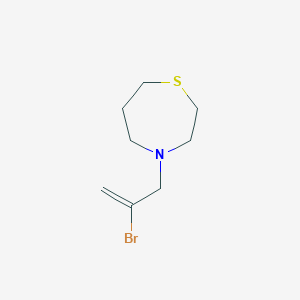
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood. It is thought that the compound enhances the activity of GABA receptors, leading to a decrease in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP, a signaling molecule that is involved in a wide range of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole for lab experiments is its specificity. Unlike many other compounds that affect multiple neurotransmitter systems, this compound appears to act primarily on the GABAergic system. This makes it a useful tool for studying the role of GABA in anxiety and mood disorders. However, one limitation of the compound is its relatively low potency. Higher doses are required to achieve the desired effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole. One area of interest is in the development of more potent analogs of the compound. Another area of interest is in the exploration of its potential therapeutic applications in humans. Clinical trials will be needed to determine the safety and efficacy of the compound for the treatment of anxiety and mood disorders. Finally, the compound may also be useful for studying the role of GABA in other physiological processes, such as learning and memory.
Méthodes De Synthèse
The synthesis of 4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been achieved using various methods. One of the most common methods involves the reaction of 4,5-dimethyl-2-(bromomethyl)-1,3-oxazole with 1,4-thiazepane in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,5-dimethyl-2-(chloromethyl)-1,3-oxazole with 1,4-thiazepane in the presence of a base such as sodium hydride. The yield of the product varies depending on the method used, but it is typically in the range of 50-80%.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of anxiety and depression in humans. Other potential applications include the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
4,5-dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9-10(2)14-11(12-9)8-13-4-3-6-15-7-5-13/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQFBDZDBRRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(1,4-thiazepan-4-ylmethyl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)